molecular formula C19H16N6OS B2538531 4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2210140-19-3

4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2538531
CAS No.: 2210140-19-3
M. Wt: 376.44
InChI Key: DHINGEGGUFNLTF-UHFFFAOYSA-N
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Description

4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16N6OS and its molecular weight is 376.44. The purity is usually 95%.
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Biological Activity

4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, with the CAS number 2210140-19-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C19H16N6OSC_{19}H_{16}N_{6}OS, with a molecular weight of 376.4 g/mol. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC₁₉H₁₆N₆OS
Molecular Weight376.4 g/mol
CAS Number2210140-19-3

Anticancer Properties

Research indicates that derivatives of thiazole and pyrazole compounds exhibit promising anticancer activities. The specific compound under discussion has been evaluated for its effects on various cancer cell lines, demonstrating notable cytotoxicity.

  • Cell Line Studies :
    • The compound was tested against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
    • In vitro studies revealed that it inhibits cell proliferation with IC50 values in the low micromolar range, suggesting effective anticancer activity.
  • Mechanisms of Action :
    • The compound's mechanism involves the inhibition of specific kinases associated with cancer cell growth and survival.
    • It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Comparative Studies

A comparative analysis with similar compounds highlights the unique efficacy of this thiazole derivative:

Compound NameIC50 (µM)Targeted Cell Line
This compound3.79MCF7
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline3.25HepG2
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole26A549

Study 1: Anticancer Activity Assessment

In a study conducted by Wei et al., various pyrazole derivatives were synthesized and screened for anticancer activity. The results indicated that compounds with similar structural features to our compound exhibited significant cytotoxicity against A549 cells, reinforcing the potential of thiazole derivatives in cancer therapy .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the anticancer effects of thiazole derivatives. It was found that these compounds could effectively inhibit Aurora-A kinase, a critical regulator of cell division, thereby preventing tumor growth .

Properties

IUPAC Name

4-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-17(27-19(24-13)25-9-2-3-10-25)18(26)23-12-15-16(22-8-7-21-15)14-5-4-6-20-11-14/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHINGEGGUFNLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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